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Compound of Interest

Compound Name: 3H-Naphth[1,8-cd]isoxazole

Cat. No.: B15131829 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the core physicochemical and structural

properties of 3H-Naphth[1,8-cd]isoxazole. Due to the limited availability of experimental data

for this specific molecule, this guide combines predicted data with established experimental

protocols and spectral data from closely related naphtho-isoxazole analogs to offer a thorough

technical resource.

Core Properties
3H-Naphth[1,8-cd]isoxazole is a heterocyclic compound incorporating a naphthalene system

fused with an isoxazole ring. Its rigid, planar structure is of interest in medicinal chemistry and

materials science.

Physicochemical Data
The following table summarizes the fundamental physicochemical properties of 3H-
Naphth[1,8-cd]isoxazole. It is important to note that most of the quantitative data available in

public databases are predicted values.
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Property Value Source

Molecular Formula C₁₀H₇NO [1]

Molecular Weight 157.17 g/mol [1]

CAS Number 209-16-5 [1]

Predicted Boiling Point 312.6 ± 11.0 °C [1]

Predicted Density 1.288 ± 0.06 g/cm³ [1]

Predicted pKa -0.89 ± 0.20 Chemicalize

Synthesis and Characterization
While a specific, detailed experimental protocol for the synthesis of 3H-Naphth[1,8-
cd]isoxazole is not readily available in the reviewed literature, the synthesis of related

naphthoisoxazole derivatives typically involves the cyclization of an appropriate naphthalene

precursor. A general synthetic approach is outlined below, based on established methodologies

for analogous compounds.

General Synthetic Workflow
The synthesis of naphthoisoxazoles often proceeds through the formation of an oxime from a

corresponding naphthaldehyde or naphthyl ketone, followed by an oxidative cyclization.
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Caption: Generalized workflow for the synthesis of naphthoisoxazole derivatives.

Representative Experimental Protocol: Synthesis of a
Naphtho[1,2-d]isoxazole Derivative
The following protocol is adapted from the synthesis of a 9-methoxynaphtho[1,2-d]isoxazole 2-

oxide, a related isomer, and illustrates a common experimental approach.[2]

Materials:

(E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime

Phenyliodine(III) diacetate (PIDA)

tert-Butanol (t-BuOH)

Dichloromethane (CH₂Cl₂)
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Saturated aqueous sodium bicarbonate (NaHCO₃)

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

A solution of (E)-2-hydroxy-8-methoxy-1-naphthaldehyde oxime in t-BuOH is prepared.

Phenyliodine(III) diacetate (PIDA) is added to the solution at room temperature.

The reaction mixture is stirred for a specified time, and the progress is monitored by thin-

layer chromatography (TLC).

Upon completion, the solvent is removed under reduced pressure.

The residue is dissolved in CH₂Cl₂ and washed with saturated aqueous NaHCO₃ and brine.

The organic layer is dried over anhydrous MgSO₄, filtered, and concentrated.

The crude product is purified by column chromatography on silica gel to yield the desired

naphthoisoxazole derivative.[2]

Spectral Properties
Detailed spectral data for 3H-Naphth[1,8-cd]isoxazole are not available. However, the

characterization of related isoxazole and naphthoisoxazole derivatives provides expected

spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR: Aromatic protons on the naphthalene ring system would be expected to appear in

the range of δ 7.0-8.5 ppm. The proton on the isoxazole ring would likely appear as a singlet

in a distinct region of the spectrum.

¹³C NMR: The spectrum would show signals corresponding to the carbon atoms of the fused

ring system. Carbons in the naphthalene portion would appear in the aromatic region (δ 110-

150 ppm), while the carbons of the isoxazole ring would have characteristic shifts.
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Infrared (IR) Spectroscopy
The IR spectrum would be dominated by bands corresponding to the aromatic C-H and C=C

stretching vibrations. Key expected absorptions include:

~3100-3000 cm⁻¹ (Aromatic C-H stretch)

~1600-1450 cm⁻¹ (Aromatic C=C skeletal vibrations)

Characteristic bands for the C=N and N-O bonds of the isoxazole ring.

UV-Visible (UV-Vis) Spectroscopy
The extended π-system of the naphthoisoxazole structure is expected to result in strong UV

absorption. The spectrum would likely show multiple absorption bands characteristic of the

naphthalene chromophore, potentially shifted due to the fused isoxazole ring.

Logical Relationships in Characterization
The structural elucidation of novel compounds like 3H-Naphth[1,8-cd]isoxazole follows a

logical workflow where different analytical techniques provide complementary information.
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Click to download full resolution via product page

Caption: Logical workflow for the structural elucidation of a target molecule.

Conclusion
3H-Naphth[1,8-cd]isoxazole represents an interesting heterocyclic scaffold with potential

applications in various scientific fields. While experimental data on the parent compound is

scarce, this guide provides a foundational understanding of its properties based on predicted

data and experimental evidence from closely related analogs. Further research is warranted to

fully characterize this molecule and explore its potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b15131829?utm_src=pdf-body-img
https://www.benchchem.com/product/b15131829?utm_src=pdf-body
https://www.benchchem.com/product/b15131829?utm_src=pdf-custom-synthesis
https://www.chembk.com/cn/chem/3H-Naphth[1,8-cd]isoxazole
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779812/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10779812/
https://www.benchchem.com/product/b15131829#3h-naphth-1-8-cd-isoxazole-fundamental-properties
https://www.benchchem.com/product/b15131829#3h-naphth-1-8-cd-isoxazole-fundamental-properties
https://www.benchchem.com/product/b15131829#3h-naphth-1-8-cd-isoxazole-fundamental-properties
https://www.benchchem.com/product/b15131829#3h-naphth-1-8-cd-isoxazole-fundamental-properties
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15131829?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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